N-Pyridin-4-ylglycinamide vs. N-Pyridin-2-ylglycinamide: Key Physicochemical and Drug-Likeness Differentiation
The target compound, N-pyridin-4-ylglycinamide, exhibits a lower lipophilicity (XLogP3 = -0.4) and a smaller topological polar surface area (TPSA = 68 Ų) compared to its 2-pyridyl isomer, N-pyridin-2-ylglycinamide (XLogP3 = -0.1; TPSA = 72 Ų) [1][2]. These computed descriptors suggest the 4-pyridyl isomer has marginally better solubility and a stronger ability to act as a hydrogen-bond acceptor. In the context of oral drug-likeness (Lipinski's Rule of Five), both compounds are compliant; however, the lower TPSA of the 4-pyridyl isomer could favor passive membrane permeability [3].
| Evidence Dimension | Physicochemical and drug-likeness profiles |
|---|---|
| Target Compound Data | XLogP3: -0.4; TPSA: 68 Ų; H-bond acceptors: 3; H-bond donors: 2 |
| Comparator Or Baseline | N-pyridin-2-ylglycinamide (PubChem CID 59469196): XLogP3: -0.1; TPSA: 72 Ų; H-bond acceptors: 4; H-bond donors: 2 |
| Quantified Difference | ΔXLogP3 = -0.3; ΔTPSA = -4 Ų; one fewer H-bond acceptor |
| Conditions | Values computed via XLogP3 and Cactvs algorithms as reported in PubChem 2025.09.15 release. |
Why This Matters
For medicinal chemists, these computed differences provide a basis for prioritizing the 4-pyridyl scaffold when designing fragments with balanced solubility and permeability, potentially reducing late-stage attrition.
- [1] PubChem. (2026). 'N-pyridin-4-ylglycinamide' CID 3614653. Computed Properties. View Source
- [2] PubChem. (2026). 'N-pyridin-2-ylglycinamide' CID 59469196. Computed Properties. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
